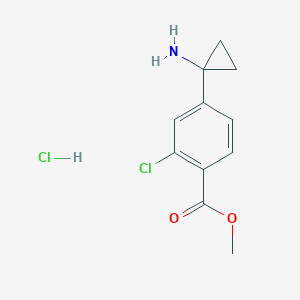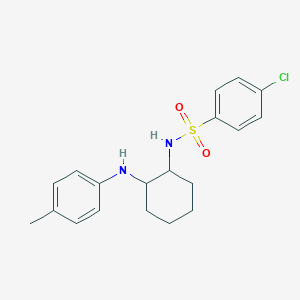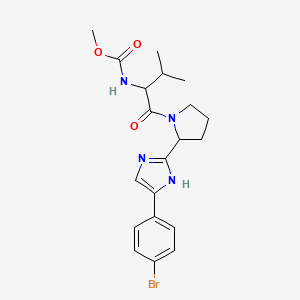
4-Amino-6-bromocinnoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-bromocinnoline-3-carboxamide is a chemical compound with the CAS Number: 161373-36-0 . It is used in the field of pharmaceutical testing and is also used in the manufacture of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular weight of 4-Amino-6-bromocinnoline-3-carboxamide is 267.08 . The InChI code for the compound is 1S/C9H7BrN4O/c10-4-1-2-6-5 (3-4)7 (11)8 (9 (12)15)14-13-6/h1-3H, (H2,11,13) (H2,12,15) .Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-6-bromocinnoline-3-carboxamide is 267.08 . The compound has a storage temperature of 28 C . Other physical and chemical properties like boiling point and density are predicted to be 504.9±60.0 °C and 1.814±0.06 g/cm3 respectively .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Nucleoside Analogs :
- A study focused on the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which involved high-temperature glycosylation and subsequent transformations. These compounds showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Antiviral and Antitumor Properties of Pyrrolopyrimidine Derivatives :
- Another study synthesized 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives and tested them for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These derivatives, particularly the thioamide ones, showed good inhibitory effects on HCMV and HSV-1 (Renau et al., 1996).
Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives :
- A 2015 study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase :
- Research in 2016 identified a novel series of 3-quinoline carboxamides as potent and selective inhibitors of ATM kinase. These inhibitors demonstrated efficacy in combination with DNA-strand-break-inducing agents in disease-relevant models (Degorce et al., 2016).
Synthesis and Anticancer Evaluation of Pyrazolopyrimidines :
- A study conducted in 2016 synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents (Rahmouni et al., 2016).
Synthesis of Novel DNA Ligase Inhibitors with Anti-Staphylococcal Activity :
- Research in 2012 focused on synthesizing 2-amino-[1,8]-naphthyridine-3-carboxamides, potent inhibitors of bacterial DNA ligases, displaying promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012).
Synthesis of Quinazoline Derivatives as Potential Inhibitors of EGFR and HER-2 Tyrosine Kinases :
- A 2001 study synthesized new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential inhibitors of EGFR and HER-2 tyrosine kinases. These compounds showed enhanced antitumor activity in various models (Tsou et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-6-bromocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWVFJTQUWLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2560221.png)

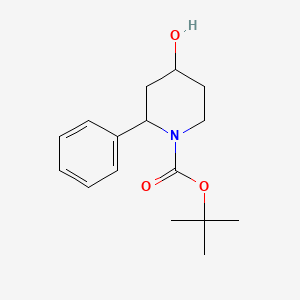
![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)
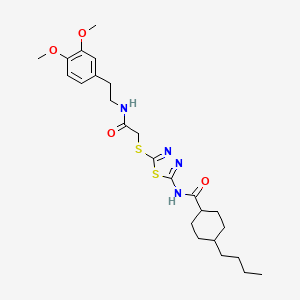

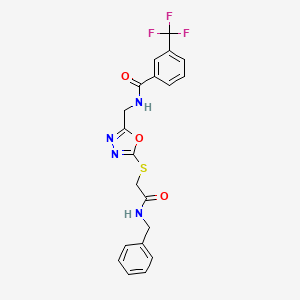

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)
